molecular formula C12H15BrFNO B1400105 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine CAS No. 1490666-13-1

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Cat. No.: B1400105
CAS No.: 1490666-13-1
M. Wt: 288.16 g/mol
InChI Key: YNVDUVXRDIJEBW-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, also known as 4-BFPP, is a synthetic piperidine derivative that has been widely used in scientific research due to its unique properties. It is a colorless solid that can be synthesized in the laboratory and is used in various applications in the pharmaceutical and biotechnology industries. 4-BFPP has been used as a ligand in the synthesis of several drugs, as an intermediate in the synthesis of other compounds, and as a tool to study the structure and function of proteins.

Scientific Research Applications

Radiolabeled Probes for σ-1 Receptors

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine and its halogenated derivatives have been explored as potential δ receptor ligands. These compounds, including 4-[(4-cyanophenoxy)methyl]piperidine, were evaluated for their affinity and selectivity using receptor binding assays. Specifically, their utility as radiolabeled probes for σ-1 receptors was assessed through in vivo studies in rats, indicating their potential for tomographic studies of σ receptors (Waterhouse et al., 1997).

Inhibition of Lipid Peroxidation

Analogs of 4-[(4-fluorophenoxy)methyl]piperidine have been found to be potent inhibitors of lipid peroxidation. The antioxidant properties of these compounds were confirmed through cyclic voltammetric studies, suggesting their potential application in inhibiting oxidative processes (Domány et al., 1996).

Molecular Structure Analysis

The molecular structures of various derivatives, including those related to multidrug-resistant tuberculosis (MDR-TB), have been characterized using techniques such as NMR, FT-IR, and HRMS. This characterization aids in understanding the properties and potential applications of these derivatives (Jayachandra et al., 2018).

Calcium-Channel-Blocking Activity

Derivatives of this compound have been studied for their calcium-channel-blocking activity. Their potential as antihypertensive agents was assessed, indicating their relevance in medical research related to cardiovascular diseases (Shanklin et al., 1991).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been evaluated for their corrosion inhibition properties on iron. This application is significant in the field of materials science, particularly for protecting metal surfaces (Kaya et al., 2016).

Antimicrobial Activity

Some derivatives have shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis. These compounds demonstrate potential as therapeutic agents in the treatment of tuberculosis (Kumar et al., 2008).

Properties

IUPAC Name

4-[(4-bromo-3-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVDUVXRDIJEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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